molecular formula C15H12ClNO B1364030 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone CAS No. 33107-73-2

1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone

Cat. No.: B1364030
CAS No.: 33107-73-2
M. Wt: 257.71 g/mol
InChI Key: FILJOPWVEVEOOU-UHFFFAOYSA-N
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Description

1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a halogenated heterocyclic compound with the molecular formula C15H12ClNO and a molecular weight of 257.71 g/mol . This compound is part of the carbazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Chemical Reactions Analysis

1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate digestion . This inhibition can lead to reduced blood glucose levels, making it a potential candidate for antidiabetic drugs.

Comparison with Similar Compounds

1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone can be compared with other carbazole derivatives such as:

Biological Activity

1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone is a carbazole derivative that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a chloro substituent on the carbazole ring, enhancing its reactivity and biological properties.

  • Molecular Formula : C15H12ClNO
  • Molecular Weight : 257.71 g/mol
  • CAS Number : 33107-73-2

The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism, indicating potential applications in metabolic disorders. Additionally, studies suggest that carbazole derivatives can enhance membrane permeability, making them effective against persistent infections by disrupting bacterial cell membranes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 - 2 µg/mL
Candida albicansModerate activity
Pseudomonas aeruginosaStrong anti-biofilm activity

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that certain carbazole derivatives exhibit cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HaCaT (skin cancer). The cytotoxic effects were found to be dose-dependent, with significant reductions in cell viability at higher concentrations (≥100 µg/mL) after 48 hours of treatment .

Case Studies

Several studies have explored the biological activities of carbazole derivatives, including this compound:

  • Antimicrobial Evaluation : A study synthesized various carbazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds similar to this compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential role as an anticancer agent. The study highlighted the need for further exploration into its mechanisms of action and therapeutic applications .

Properties

IUPAC Name

1-(6-chloro-9-methylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILJOPWVEVEOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385726
Record name 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33107-73-2
Record name 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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